N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-2-16-31(29,30)27-15-14-21-12-13-24(17-23(21)18-27)26-25(28)22-10-8-20(9-11-22)19-6-4-3-5-7-19/h3-13,17H,2,14-16,18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJFSIMOOVEVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling step, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The propylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfonyl group can yield sulfone derivatives, while reduction of the carboxamide group can produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific chemical properties are beneficial.
Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The propylsulfonyl group may enhance its binding affinity to certain proteins or enzymes, while the tetrahydroisoquinoline and biphenyl carboxamide moieties contribute to its overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-substituted tetrahydroisoquinolines and biphenyl carboxamides. Examples include:
- N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide
- N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide
Uniqueness
What sets N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide apart from similar compounds is its specific combination of functional groups, which may confer unique chemical and biological properties. For instance, the propylsulfonyl group may provide enhanced stability or reactivity compared to methyl or ethyl analogs, while the biphenyl carboxamide moiety may offer distinct binding interactions with biological targets.
Q & A
Q. What are the common synthetic routes for preparing N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Tetrahydroisoquinoline core formation : Starting from substituted aniline derivatives, cyclization via Pictet-Spengler or Bischler-Napieralski reactions forms the tetrahydroisoquinoline scaffold .
- Sulfonylation : Introduction of the propylsulfonyl group via nucleophilic substitution using propylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Biphenyl-carboxamide coupling : Suzuki-Miyaura cross-coupling or amide bond formation with [1,1'-biphenyl]-4-carboxylic acid derivatives completes the structure .
Q. Key Considerations :
- Purity control via column chromatography and characterization by /-NMR, LC-MS .
- Reaction yield optimization (typically 50–75%) by adjusting solvent polarity and temperature .
Q. What analytical techniques are essential for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., tetrahydroisoquinoline aromatic protons at δ 6.8–7.2 ppm; biphenyl protons at δ 7.4–7.8 ppm) .
- Mass Spectrometry (LC-MS/HRMS) : Confirms molecular weight (expected [M+H]+ ~503.6 g/mol) .
- Infrared Spectroscopy (IR) : Detects sulfonyl (S=O, ~1350 cm) and amide (C=O, ~1650 cm) functional groups .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies for this compound be reconciled?
Discrepancies may arise due to:
- Metabolic instability : The propylsulfonyl group may undergo hepatic oxidation, reducing bioavailability. Mitigate via deuterium incorporation at metabolically labile positions .
- Off-target effects : Use target engagement assays (e.g., thermal shift assays) to validate binding specificity to intended receptors .
- Species-specific differences : Cross-test in multiple model organisms (e.g., murine vs. primate CYP450 isoforms) .
Q. Example Data Contradiction :
| Study Type | Activity (IC) | Model System | Reference |
|---|---|---|---|
| In vitro | 0.8 μM | HEK293 cells | |
| In vivo | >10 μM | Mouse model |
Resolution : Adjust dosing regimens or explore prodrug strategies to enhance pharmacokinetics .
Q. What strategies optimize the compound’s solubility for in vivo neuropharmacology studies?
- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to improve aqueous solubility (e.g., 10% DMSO/water for intravenous delivery) .
- Structural modifications : Introduce polar substituents (e.g., hydroxyl groups) on the biphenyl ring without disrupting target binding .
- Salt formation : Convert the free base to a hydrochloride salt for enhanced stability in physiological buffers .
Q. Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.01 |
| DMSO | 15.2 |
| PEG-400 | 8.7 |
Q. How does the compound’s stereochemistry influence its interaction with biological targets?
- Chiral centers : The tetrahydroisoquinoline core has a defined stereochemistry (e.g., R-configuration at C1), critical for binding to serotonin receptors .
- Enantiomeric purity : Separate diastereomers via chiral HPLC (e.g., Chiralpak AD-H column) and compare activity (e.g., R-enantiomer shows 10× higher affinity than S-enantiomer) .
Q. Experimental Design :
- Synthesize racemic and enantiopure batches.
- Test in radioligand binding assays (e.g., -5-HT receptor binding) .
Q. What computational methods predict the compound’s ADMET properties?
- Molecular dynamics (MD) : Simulate blood-brain barrier permeability (logBB >0.3 suggests CNS penetration) .
- QSAR models : Predict metabolic clearance using cytochrome P450 isoform-specific substrates .
- Docking studies : Identify potential off-target interactions (e.g., hERG channel inhibition risk) using AutoDock Vina .
Q. Predicted ADMET Profile :
| Parameter | Value |
|---|---|
| LogP | 3.8 |
| Plasma protein binding | 92% |
| hERG IC | 12 μM |
Methodological Challenges
Q. How to address low yields in the final amide coupling step?
- Activation reagents : Switch from HATU to PyBOP for less steric hindrance .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 80°C, improving yield by 20% .
Q. Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| HATU, DMF, 24h | 45 | 90 |
| PyBOP, DCM, 12h | 65 | 95 |
| Microwave, 80°C, 2h | 75 | 98 |
Q. How to validate target engagement in complex biological matrices?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates .
- Photoaffinity labeling : Use a bifunctional probe with a diazirine group to crosslink the compound to its target .
4. Data Interpretation and Reporting Q. 4.1 How to document synthetic protocols for reproducibility?
Q. Example Entry :
"Synthesis of Intermediate 2: 1.2 g (5 mmol) of 7-nitro-1,2,3,4-tetrahydroisoquinoline was dissolved in 20 mL DCM. Propylsulfonyl chloride (6 mmol) added dropwise at 0°C. Stirred for 12h at RT. Purified via silica gel chromatography (hexane:EtOAc 3:1). Yield: 68%."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
